4-Deuterio-6,8,9-trihydroxy-3-(trideuteriomethyl)anthracene-1,10-dione
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Overview
Description
Emodin-d4 is a deuterated form of emodin, a naturally occurring anthraquinone derivative. Emodin is found in various plants, molds, and lichens, and is known for its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-viral, anti-ulcerogenic, anti-inflammatory, and anti-cancer effects . Emodin-d4 is primarily used as a stable isotope-labeled compound in scientific research to study the pharmacokinetics and metabolic pathways of emodin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emodin-d4 involves the incorporation of deuterium atoms into the emodin molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in emodin with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Chemical Synthesis: Emodin-d4 can be synthesized by starting with deuterated precursors and following a series of chemical reactions to form the final product. This method ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of Emodin-d4 typically involves large-scale chemical synthesis using deuterated precursors. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Emodin-d4, like emodin, undergoes various chemical reactions, including:
Oxidation: Emodin-d4 can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert Emodin-d4 into its corresponding hydroquinone form.
Substitution: Emodin-d4 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further studied for their pharmacological properties.
Scientific Research Applications
Emodin-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of emodin in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of emodin.
Drug Development: Emodin-d4 is used in the development of new drugs by providing insights into the behavior of emodin in the body.
Biological Studies: Researching the effects of emodin on different biological systems, including its anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
Emodin-d4 exerts its effects through various molecular targets and pathways. Some key mechanisms include:
Anti-inflammatory: Emodin-d4 inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-viral: Emodin-d4 interferes with viral replication and inhibits the activity of viral enzymes.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Emodin-d4 is similar to other anthraquinone derivatives such as aloe-emodin and chrysophanol. it is unique due to its deuterium labeling, which provides distinct advantages in research applications. Some similar compounds include:
Aloe-emodin: Another anthraquinone derivative with similar pharmacological properties but without deuterium labeling.
Chrysophanol: An anthraquinone with anti-inflammatory and anti-cancer properties, but lacking the stable isotope labeling of Emodin-d4.
Emodin-d4’s uniqueness lies in its stable isotope labeling, which allows for more precise and detailed studies in various scientific fields.
Properties
Molecular Formula |
C15H10O5 |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
4-deuterio-6,8,9-trihydroxy-3-(trideuteriomethyl)anthracene-1,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16,18,20H,1H3/i1D3,2D |
InChI Key |
HTRIKKUZSIWMQK-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C1=C2C(=C(C3=C(C2=O)C=C(C=C3O)O)O)C(=O)C=C1C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3O)O)C(=O)C2=C1)O |
Origin of Product |
United States |
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